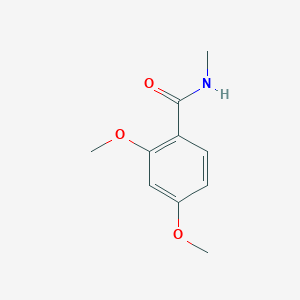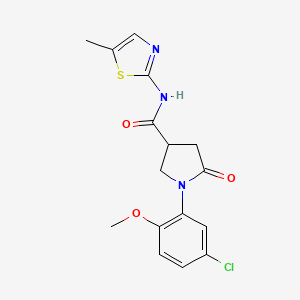![molecular formula C21H23N3O3 B11026339 3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026339.png)
3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C20H23N3O3 .
- The compound features a quinazolinone core, which contributes to its diverse properties.
3-(4-methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide: is a complex organic compound.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoyl chloride, followed by cyclization to form the quinazolinone ring.
- The propanamide side chain can be introduced through acylation of the amine group.
- Reaction Conditions :
- Cyclization typically occurs under acidic conditions.
- Acylation requires the use of acylating agents (e.g., acyl chlorides) and base.
- Industrial Production :
- Industrial-scale production may involve modifications of these routes for efficiency and yield.
Chemical Reactions Analysis
- Reactions :
- Oxidation : The compound can undergo oxidation at the phenolic group.
- Reduction : Reduction of the quinazolinone ring may yield dihydroquinazolinones.
- Substitution : Substitution reactions can occur at the aromatic ring.
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride or catalytic hydrogenation.
- Substitution: Aromatic substitution reactions with halogens or nucleophiles.
- Major Products :
- Oxidation: 4-hydroxy-3-methoxybenzoic acid.
- Reduction: Dihydroquinazolinones.
- Substitution: Various derivatives with modified substituents.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity (e.g., antimicrobial, antioxidant).
- Medicine : May exhibit pharmacological effects (requires further study).
- Industry : Used in the synthesis of other compounds.
Mechanism of Action
- Targets and Pathways :
- The compound’s mechanism depends on its specific interactions with cellular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Uniqueness :
- Its combination of a quinazolinone core and propanamide side chain sets it apart.
- Similar Compounds :
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide |
InChI |
InChI=1S/C21H23N3O3/c1-14(2)24-13-22-19-10-7-16(12-18(19)21(24)26)23-20(25)11-6-15-4-8-17(27-3)9-5-15/h4-5,7-10,12-14H,6,11H2,1-3H3,(H,23,25) |
InChI Key |
CWDUCZUHMZAFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026262.png)
![1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11026284.png)
![2-(2-cyclopentylethyl)-7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026286.png)



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11026314.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11026326.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 2-furoate](/img/structure/B11026327.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(1H-indol-1-yl)propan-1-one](/img/structure/B11026330.png)
methanone](/img/structure/B11026338.png)
![2-fluoro-N-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B11026346.png)
